3-([1,1'-Biphenyl]-3-yl)acrylic acid
Description
Contextualization of Biphenyl (B1667301) and Acrylic Acid Scaffolds in Organic Chemistry
The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in organic chemistry. nih.gov Its rigid and planar nature, coupled with its electronic properties, makes it a fundamental building block in the design of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. nih.govnih.gov Biphenyl derivatives are known for their thermal and chemical stability, which are desirable properties in materials science applications. rsc.org The synthetic versatility of the biphenyl unit allows for the introduction of various functional groups, enabling the fine-tuning of its physical and chemical characteristics. rsc.org
Acrylic acid and its derivatives are highly valuable monomers in polymer chemistry and versatile intermediates in organic synthesis. mdpi.com The presence of the α,β-unsaturated carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, including polymerization, addition reactions, and esterification. researchgate.net Polymers derived from acrylic acid, known as polyacrylates, have widespread applications as adhesives, coatings, and superabsorbent materials. rasayanjournal.co.in
Significance of Biphenyl Acrylate (B77674) Derivatives in Synthetic Methodologies and Functional Materials
The combination of a biphenyl moiety and an acrylate group within a single molecule gives rise to a class of compounds with significant potential. These biphenyl acrylate derivatives are being investigated for their utility in creating advanced polymers and functional organic materials. nih.gov The biphenyl unit can impart desirable properties such as thermal stability, fluorescence, and liquid crystallinity to the resulting polymers. nih.gov For instance, polymers containing biphenyl side groups are being explored for their potential to form physically crosslinked networks through π-π stacking interactions between the biphenyl moieties. nih.gov
In the realm of functional materials, biphenyl derivatives are crucial components in the development of liquid crystal displays and OLEDs. nih.gov The acrylic acid portion of these molecules can serve as a polymerizable group, allowing for the creation of liquid crystalline polymers or the incorporation of these units into larger polymeric structures. nih.gov The specific substitution pattern on the biphenyl rings can influence the mesomorphic (liquid crystalline) behavior and the electronic properties of the material.
Scope and Research Focus on 3-([1,1'-Biphenyl]-3-yl)acrylic acid
Current research on this compound is focused on understanding its fundamental chemical and physical properties, developing efficient synthetic routes, and exploring its potential applications. While specific research articles solely dedicated to this compound are limited, its structural similarity to other well-studied biphenyl acrylic acids suggests its potential as a valuable building block. The "meta" substitution pattern of the acrylic acid group on the biphenyl core distinguishes it from its more commonly studied "para" (4-yl) isomer, potentially leading to different molecular packing in the solid state and distinct properties in materials.
The primary focus of ongoing investigations includes its synthesis, full spectroscopic characterization, and evaluation as a monomer in polymerization reactions. Furthermore, its potential as an intermediate in the synthesis of more complex molecules with applications in medicinal chemistry and materials science is an active area of interest.
Interactive Data Tables
Below are tables summarizing the key properties of this compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₁₅H₁₂O₂ | scbt.com |
| Molecular Weight | 224.26 g/mol | scbt.com |
| CAS Number | 60521-26-8 | sigmaaldrich.com |
| Identifier | Value | Source |
|---|---|---|
| InChI | 1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17) | sigmaaldrich.com |
| InChI Key | QQQNPVHFBDPNNA-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-phenylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNPVHFBDPNNA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-83-1 | |
| Record name | (2E)-3-(3-phenylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 3 1,1 Biphenyl 3 Yl Acrylic Acid
Established Synthetic Routes to Biphenyl (B1667301) Acrylic Acids
Traditional synthetic strategies for biphenyl acrylic acids typically involve the sequential formation of the biphenyl scaffold followed by the installation of the acrylic acid group, or vice versa. These routes rely on a robust toolkit of named reactions that are cornerstones of organic synthesis.
The creation of the carbon-carbon bond linking the two phenyl rings is a critical step. Several powerful cross-coupling reactions have been extensively utilized for this purpose.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most efficient and widely used methods for synthesizing biaryl compounds. gre.ac.uklookchem.com It involves the coupling of an aryl boronic acid or ester with an aryl halide. gre.ac.uk For the synthesis of a precursor to 3-([1,1'-biphenyl]-3-yl)acrylic acid, this could involve the reaction of 3-bromobenzoic acid (or its ester) with phenylboronic acid, or 3-formylphenylboronic acid with a halobenzene. mdpi.comresearchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. kochi-tech.ac.jp A variety of palladium catalysts and bases can be employed to optimize the reaction conditions. researchgate.net
Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures), modern advancements have led to the development of more efficient catalytic systems. organic-chemistry.orgresearchgate.net This method can be applied to the synthesis of biphenyl derivatives, though it is often less favored than palladium-catalyzed methods due to the high reaction temperatures and the frequent need for an excess of the copper reagent. organic-chemistry.orgnih.gov Nickel-catalyzed versions of the Ullmann coupling have also been developed, offering an alternative for the synthesis of axially chiral biaryls. organic-chemistry.org
Grignard Reagent-Based Approaches: The coupling of Grignard reagents (organomagnesium halides) with aryl halides, often catalyzed by transition metals like nickel or palladium, provides another route to biphenyls. researchgate.net For instance, phenylmagnesium bromide can react with a 3-substituted bromobenzene (B47551) derivative. However, a common side product in Grignard reactions is the homocoupling of the Grignard reagent to form biphenyl (Ph-Ph), which can complicate purification. mnstate.edulibretexts.orgquora.com The reaction mechanism can be complex, potentially involving radical pathways. quora.comacs.org
| Reaction | Typical Reactants | Catalyst/Reagent | General Advantages | General Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester + Aryl Halide | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild reaction conditions, high functional group tolerance, commercially available reagents. gre.ac.uklookchem.comkochi-tech.ac.jp | Cost of palladium catalyst, potential for boronic acid homocoupling. |
| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper (stoichiometric or catalytic) | Useful for synthesis of symmetrical biphenyls. organic-chemistry.org | Harsh reaction conditions (high temperatures), often requires activated aryl halides. organic-chemistry.orgnih.gov |
| Grignard Reagent-Based Coupling | Aryl Grignard Reagent + Aryl Halide | Nickel or Palladium Catalyst | Utilizes readily available Grignard reagents. researchgate.net | Formation of homocoupling byproducts, sensitivity to moisture and air. mnstate.edulibretexts.org |
Once the biphenyl core is established (e.g., as 3-formyl-1,1'-biphenyl), the acrylic acid side chain can be introduced through various olefination reactions.
Wittig Olefination: The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide (phosphorane) with an aldehyde or ketone. orgsyn.org To synthesize this compound, 3-formyl-1,1'-biphenyl would be reacted with a stabilized ylide such as (carboxymethylene)triphenylphosphorane. mdpi.comsciforum.net This reaction generally provides good control over the stereochemistry of the resulting alkene, often favoring the (E)-isomer. researchgate.net Arsine-mediated Wittig reactions have also been developed as an alternative. nih.gov
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comnih.govmdpi.com For the synthesis of the target molecule, 3-formyl-1,1'-biphenyl could be condensed with malonic acid or its derivatives, followed by decarboxylation to yield the acrylic acid. This method is a cornerstone for C-C bond formation and is used to produce intermediates for pharmaceuticals and fine chemicals. nih.gov
Perkin Reaction: The Perkin reaction produces an α,β-unsaturated aromatic acid through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orglongdom.orglongdom.orgnumberanalytics.combyjus.com To form this compound, 3-formyl-1,1'-biphenyl would be reacted with acetic anhydride and sodium acetate (B1210297). longdom.org
| Reaction | Biphenyl Precursor | Reagent(s) | Key Features |
|---|---|---|---|
| Wittig Olefination | 3-Formyl-1,1'-biphenyl | Phosphorus ylide (e.g., (Carboxymethylene)triphenylphosphorane) | Forms C=C bond with good stereocontrol. mdpi.comorgsyn.orgsciforum.net |
| Knoevenagel Condensation | 3-Formyl-1,1'-biphenyl | Active methylene compound (e.g., Malonic acid), Base | Versatile C-C bond formation, often followed by dehydration. sigmaaldrich.comnih.gov |
| Perkin Reaction | 3-Formyl-1,1'-biphenyl | Acid anhydride (e.g., Acetic anhydride), Alkali salt of the acid | Directly yields α,β-unsaturated aromatic acids. wikipedia.orglongdom.orglongdom.org |
Novel and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This includes one-pot transformations and the use of advanced transition metal catalysis.
Beyond the foundational cross-coupling reactions, other transition metal-catalyzed methods offer novel pathways for the synthesis of acrylic acid derivatives.
Palladium-Catalyzed Hydroesterification: This reaction involves the addition of an ester group across a double bond. Palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids has been developed to produce chiral succinates. acs.orgacs.orgnih.govresearchgate.net While this specific application focuses on the acrylic acid derivative as a starting material, the principles of palladium-catalyzed carbonylation and related transformations are relevant to the broader synthesis of carboxylic acid functionalities. umn.edu
Rhodium-Catalyzed Decarboxylative Coupling: Decarboxylative coupling has emerged as a powerful strategy for forming C-C bonds by using carboxylic acids as substrates, releasing CO2 as a byproduct. rsc.orgwikipedia.orgsoci.org Rhodium catalysts have been employed in the cross-coupling of carboxylates with organoboron compounds, which could potentially be adapted for the synthesis of the biphenyl moiety. acs.org These methods are advantageous as they utilize readily available carboxylic acids and avoid the need for pre-formed organometallic reagents. wikipedia.org
Electrochemical Synthesis and Decarboxylative Coupling Methods
The synthesis of this compound and its derivatives can be approached through modern synthetic strategies that offer alternatives to traditional cross-coupling reactions. Among these are electrochemical synthesis and decarboxylative coupling, which are valued for their unique reaction pathways and potential for greener chemistry.
Electrochemical Synthesis: Electrochemical methods utilize electrical current to drive chemical reactions, often providing high selectivity and avoiding the need for harsh chemical oxidants or reductants. While specific electrochemical synthesis of this compound is not extensively documented, the principles of electrosynthesis can be applied to its precursors. For instance, the formation of the biphenyl scaffold, a key component of the target molecule, can be achieved through the anodic oxidation of aromatic compounds. nih.gov This process involves the removal of electrons at an anode to generate reactive radical cations, which can then couple to form biaryl bonds. nih.gov The synthesis of acrylic acid itself can also be approached via electrochemical means, suggesting that a convergent electrosynthesis could be designed. nih.govrsc.org
Direct electrosynthesis involves the transfer of electrons between an electrode and the substrate. gre.ac.uk Anodic oxidation can generate radical cations from aromatic carboxylic acids, which could potentially lead to C-C bond formation. gre.ac.uk
Decarboxylative Coupling Methods: Decarboxylative coupling has emerged as a powerful tool for forming carbon-carbon bonds by using readily available carboxylic acids as substrates, releasing CO2 as the only byproduct. This method avoids the pre-functionalization often required in traditional cross-coupling reactions.
For the synthesis of analogs of this compound, a decarboxylative approach could involve the coupling of an acrylic acid derivative with a suitable partner. Copper-catalyzed decarboxylative coupling of vinylic carboxylic acids with compounds containing sp³ C-H bonds (like ethers, alkanes, and toluenes) has been demonstrated to produce substituted alkenes. psu.edu This reaction proceeds via a radical addition-elimination mechanism, offering a pathway to various acrylic acid derivatives. psu.edu Similarly, palladium-catalyzed decarboxylative cross-coupling reactions between two different aryl carboxylic acids have been developed for the synthesis of biaryl compounds, which could serve as precursors. nih.gov These methods highlight the versatility of decarboxylation as a strategic step in constructing complex molecules from simple and abundant starting materials. bham.ac.uk
Table 1: Examples of Decarboxylative Coupling for Acrylic Acid Analogs
| Acrylic Acid Derivative | Coupling Partner | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Cinnamic acid | Tetrahydrofuran (B95107) | Copper | Alkenylation of an sp³ C-H bond | psu.edu |
| Cinnamic acid | Toluene | Copper | Alkenylation via activation of a methyl C-H bond | psu.edu |
| Alkyl Carboxylic Acids | Alkenylzinc reagents | Nickel or Iron | Provides access to olefins with varied substitution patterns | nih.gov |
Mechanistic Investigations in the Synthesis of this compound Analogs
The formation of this compound analogs is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product selectivity.
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction is a powerful method for forming a carbon-carbon bond between an aryl halide (or triflate) and an alkene, such as acrylic acid. nih.gov The catalytic cycle is generally understood to involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromobiphenyl) to form a square planar Pd(II) intermediate, [Ar-Pd-X(L)₂]. nih.gov
Migratory Insertion (Carbopalladation): The acrylic acid coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond. This step forms a new carbon-carbon bond and a σ-alkyl-palladium(II) complex. nih.govbuecher.de
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated along with the palladium catalyst, forming a hydridopalladium complex [H-Pd-X(L)₂] and releasing the final substituted alkene product. nih.gov
Reductive Elimination: The active Pd(0) catalyst is regenerated from the hydridopalladium complex in the presence of a base, which neutralizes the generated H-X. nih.gov
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling provides an alternative route, typically involving the reaction of an arylboronic acid with a vinyl halide. For synthesizing the target structure, this could involve coupling 3-biphenylboronic acid with a 3-haloacrylic acid derivative. The catalytic cycle involves:
Oxidative Addition: A Pd(0) species reacts with the vinyl halide to form a vinyl-Pd(II) complex.
Transmetalation: The organoboron compound (activated by a base) transfers its organic group (the biphenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
Reductive Elimination: This intermediate eliminates the final product, this compound, and regenerates the Pd(0) catalyst, thus completing the cycle.
Regioselectivity: In the context of the Mizoroki-Heck reaction, regioselectivity refers to the site of arylation on the acrylic acid molecule. Acrylic acid is an electron-deficient olefin, and for electronic reasons, it typically undergoes 2,1-insertion. This results in the aryl group adding to the β-carbon (the carbon further from the carboxylic acid group), leading to the formation of a cinnamic acid derivative. nih.gov The addition to the α-carbon is generally disfavored.
However, this selectivity can be influenced by steric factors. By using sterically demanding ligands on the palladium catalyst, it is possible to destabilize the transition state for the typical 2,1-insertion, potentially inverting the regioselectivity to favor the α-arylated product. nih.gov Therefore, careful selection of the catalyst system is paramount for controlling the regiochemical outcome. buecher.dechemrxiv.org
Stereoselectivity: Stereoselectivity in these reactions primarily concerns the geometry of the newly formed double bond, leading to either the (E) (trans) or (Z) (cis) isomer.
In the Mizoroki-Heck reaction , the mechanism involving syn-carbopalladation followed by syn-β-hydride elimination typically leads to the thermodynamically more stable (E)-isomer as the major product. Isomerization can sometimes occur if the final product re-coordinates to the palladium hydride intermediate. buecher.de
In the Suzuki-Miyaura reaction , the coupling of a vinyl halide with an organoboron reagent generally proceeds with retention of the double bond's configuration. beilstein-journals.org However, the stereochemical outcome can be highly dependent on the catalyst and ligands used. For instance, some palladium catalysts can promote isomerization, leading to a mixture of (E) and (Z) products, while others can selectively produce one isomer over the other. beilstein-journals.orgresearchgate.net The choice of ligand has been shown to be a critical factor in controlling whether the reaction proceeds with retention or inversion of stereochemistry. beilstein-journals.org Historically, synthesizing (Z)-alkenes has been more challenging than their (E)-counterparts, but specific conditions in Suzuki-Miyaura couplings have been developed to favor the formation of the (Z)-isomer. butler.edu
Table 2: Factors Influencing Selectivity in Cross-Coupling Reactions
| Selectivity Type | Reaction | Controlling Factors | Typical Outcome for Acrylic Acids | Reference |
|---|---|---|---|---|
| Regioselectivity | Mizoroki-Heck | Electronic properties of alkene; Steric hindrance from ligands | Predominantly β-arylation (2,1-insertion) | nih.gov |
| Stereoselectivity (E/Z) | Mizoroki-Heck | Syn-elimination pathway; Potential for product isomerization | Predominantly (E)-isomer | buecher.de |
| Stereoselectivity (E/Z) | Suzuki-Miyaura | Nature of catalyst and ligands; Reaction conditions | Generally retention of configuration, but can be ligand-controlled | beilstein-journals.orgnih.gov |
Chemical Transformations and Derivatization Strategies of 3 1,1 Biphenyl 3 Yl Acrylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, acyl halides, and anhydrides, and can also be removed through decarboxylation reactions.
Esterification: The conversion of 3-([1,1'-biphenyl]-3-yl)acrylic acid to its corresponding esters is a fundamental transformation. This is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. google.comresearchgate.net Alternatively, for more sensitive substrates, esterification can be accomplished at room temperature using coupling agents or by conversion to a more reactive intermediate like an acyl chloride. A wide variety of acrylic esters can be produced using resin catalysts, with alcohols ranging from simple C1-C6 alkanols to more complex polyols. chemra.com
Amidation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with amines is often slow. A common laboratory-scale method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with a primary or secondary amine. researchgate.net One-pot procedures have been developed that utilize reagents like thionyl chloride in a solvent such as dimethylacetamide (DMAC) to facilitate the direct conversion of carboxylic acids to amides in the presence of an amine. researchgate.netresearchgate.net This method avoids the isolation of the acyl chloride intermediate and can provide high yields of the corresponding amide. researchgate.net
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (ROH), H₂SO₄ (catalyst), Heat | Ester |
| Amidation (Two-step) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide |
| Amidation (One-pot) | Amine (R₂NH), SOCl₂ in DMAC | Amide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from α,β-unsaturated carboxylic acids like this compound is a significant transformation. While many simple carboxylic acids are resistant to decarboxylation, the presence of the conjugated double bond facilitates this reaction under certain conditions. chemistrysteps.com
The mechanisms for the decarboxylation of cinnamic acids, which are structurally analogous, have been studied. One proposed pathway for thermal decarboxylation involves an initial isomerization of the α,β-unsaturated acid to a β,γ-unsaturated isomer. stackexchange.com This intermediate can then undergo decarboxylation through a six-membered cyclic transition state, similar to that observed in β-keto acids, to yield the corresponding styrene (B11656) derivative. chemistrysteps.comstackexchange.com Another direct mechanism suggests a concerted process where the C-C bond cleaves and a proton is transferred. stackexchange.com
Catalytic methods are also effective. For instance, ruthenium "sawhorse" complexes have been shown to catalyze the decarboxylation of cinnamic acids to produce styrene analogs. tandfonline.com Additionally, decarboxylative functionalization reactions can occur under metal-free conditions, often using hypervalent iodine reagents, leading to the formation of various C-C and C-heteroatom bonds. rsc.orgresearchgate.net In biological systems, certain enzymes, such as ferulate decarboxylase found in bacteria, can catalyze the decarboxylation of substituted cinnamic acids. nih.gov
| Method | Key Features | Typical Product |
|---|---|---|
| Thermal Decarboxylation | High temperatures; may involve isomerization to a β,γ-unsaturated intermediate. stackexchange.com | Styrene derivative |
| Catalytic (e.g., Ruthenium) | Metal-catalyzed conversion without the need for co-reagents. tandfonline.com | Styrene derivative |
| Enzymatic | Microorganism-mediated, occurs under mild conditions. nih.gov | Vinylphenol derivative |
| Photocatalytic | Visible-light mediated using a photocatalyst like fac-Ir(ppy)₃. acs.org | Substituted Styrene |
Acyl Halide Formation: this compound can be readily converted into its more reactive acyl halide derivatives. Acyl chlorides are most commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a proton scavenger like pyridine. libretexts.orgwizeprep.com The reaction proceeds via a chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. libretexts.org Similarly, acyl bromides can be prepared using reagents such as phosphorus tribromide (PBr₃). libretexts.org These acyl halides are highly reactive and serve as valuable intermediates for synthesizing esters, amides, and anhydrides. libretexts.orgorgoreview.com
Anhydride Formation: Symmetrical anhydrides can be formed from the corresponding carboxylic acid, but a more common and efficient laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. libretexts.org Therefore, 3-([1,1'-biphenyl]-3-yl)acryloyl chloride can be reacted with sodium 3-([1,1'-biphenyl]-3-yl)acrylate to form the corresponding symmetric anhydride. Mixed anhydrides can also be synthesized by reacting the acyl chloride with a different carboxylate.
| Target Derivative | Typical Reagent(s) |
|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| Acyl Bromide | Phosphorus tribromide (PBr₃) |
| Symmetric Anhydride | Acyl chloride + Carboxylate salt |
Transformations of the α,β-Unsaturated Double Bond
The conjugated double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group, making it susceptible to both reduction and addition reactions.
The α,β-double bond can be selectively reduced to a single bond through catalytic hydrogenation, yielding 3-([1,1'-biphenyl]-3-yl)propanoic acid. This transformation is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction saturates the double bond without affecting the aromatic rings or the carboxylic acid group under standard conditions.
Asymmetric hydrogenation of α-aryl acrylic acid derivatives is a powerful method for producing chiral α-substituted propionic acids. researchgate.net Chiral rhodium and iridium complexes, such as those incorporating the SpinPHOX ligand, have been successfully employed as catalysts for the highly enantioselective hydrogenation of related α-aryl-β-substituted acrylic acids. rsc.org These reactions often proceed with high conversion and excellent enantioselectivity under hydrogen pressure. rsc.org
| Method | Catalyst/Reagent | Product | Key Feature |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Saturated carboxylic acid | Achiral reduction of the double bond. |
| Asymmetric Hydrogenation | H₂, Chiral Rh(I) or Ir(I) complexes | Chiral saturated carboxylic acid | Produces enantiomerically enriched products. researchgate.netrsc.org |
Electrophilic Addition: The carbon-carbon double bond of an alkene is electron-rich and acts as a nucleophile, making it susceptible to attack by electrophiles. chemistrysteps.com In an electrophilic addition reaction, the π bond is broken, and two new σ bonds are formed. savemyexams.com For example, the addition of hydrogen halides (HX, such as HBr or HCl) proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgpressbooks.pub According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halide adds to the more substituted carbon, which would be the benzylic position in this case. libretexts.org
Nucleophilic Addition: The presence of the electron-withdrawing carboxyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is known as a conjugate addition or Michael addition. researchgate.net A wide range of nucleophiles, including amines (aza-Michael addition), thiols, and carbanions, can add to the β-position of acrylic acid derivatives. researchgate.netresearchgate.net The reaction is often catalyzed by a base and results in the formation of a β-substituted propanoic acid derivative. This reactivity is a key strategy for introducing a variety of functional groups at the β-position.
| Reaction Type | Reagent | Site of Attack | Product Type |
|---|---|---|---|
| Electrophilic Addition | H-X (e.g., HBr) | α and β carbons | α-Halo-β-hydro propanoic acid derivative |
| Nucleophilic Conjugate Addition | Nu-H (e.g., R₂NH) | β-carbon | β-Amino propanoic acid derivative |
Cycloaddition Reactions (e.g., Photocycloaddition studies)
The acrylic acid portion of this compound is an active participant in cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. The electron-withdrawing nature of the carboxylic acid group influences the reactivity of the carbon-carbon double bond, making it a suitable component in various cycloadditions, including photochemical and 1,3-dipolar cycloadditions.
Photochemical [2+2] Cycloadditions: Analogous to other acrylic acids and naphthalene (B1677914) acrylic acids, the double bond in this compound can undergo [2+2] photocycloaddition reactions. nih.gov Upon irradiation with UV light, the molecule can dimerize, leading to the formation of a cyclobutane (B1203170) ring. These reactions can result in both "head-to-head" and "head-to-tail" isomers. The regioselectivity of these reactions is often influenced by the reaction conditions and the conformational arrangement of the molecules in the solid state or in solution. researchgate.net The biphenyl (B1667301) group's steric bulk and electronic properties can play a significant role in directing the stereochemical outcome of the cycloaddition. nih.gov
1,3-Dipolar Cycloadditions: The activated double bond of the acrylic acid moiety makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. researchgate.net For instance, reaction with azides, such as benzyl (B1604629) azide, can lead to the formation of triazoline rings. tsijournals.comtsijournals.comyu.edu.jo These reactions are often highly regioselective, yielding specific isomers. tsijournals.com The use of chiral auxiliaries on the acrylic acid can induce high levels of stereocontrol, making this a valuable method for asymmetric synthesis. researchgate.net
Table 1: Examples of Cycloaddition Reactions with Acrylic Acid Derivatives
| Reaction Type | Dipole/Reactant | Product Type | Potential Outcome for this compound |
|---|---|---|---|
| Photochemical [2+2] | Self-dimerization | Cyclobutane derivatives | Formation of biphenyl-substituted cyclobutane dicarboxylic acids. |
| 1,3-Dipolar | Azides (e.g., Benzyl Azide) | Triazoline carboxylic acids | Synthesis of 1-benzyl-5-(3-([1,1'-biphenyl]-3-yl))-1,2,3-triazoline-4-carboxylic acid. tsijournals.com |
| 1,3-Dipolar | Nitrones | Isoxazolidine derivatives | Creation of isoxazolidines with biphenyl and carboxyl substituents. researchgate.net |
| 1,3-Dipolar | Diazoalkanes | Pyrazoline derivatives | Construction of pyrazoline rings attached to the biphenyl scaffold. researchgate.net |
Chemical Modifications on the Biphenyl Moiety
The biphenyl core of the molecule provides a broad canvas for chemical modification, primarily through electrophilic aromatic substitution and metal-coordination chemistry.
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. The phenyl group acts as an activating group, directing incoming electrophiles to the ortho and para positions of the unsubstituted ring. youtube.com However, the presence of the 3-acrylic acid group, which is an electron-withdrawing and deactivating group, complicates the regioselectivity. It will direct incoming electrophiles on its own ring to the positions meta to itself (positions 2, 4, 6) and will influence the reactivity of the second phenyl ring.
Common EAS reactions applicable to the biphenyl core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-halosuccinimides or elemental halogens with a Lewis acid catalyst. organic-chemistry.org
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂), which can be a precursor to an amino group. masterorganicchemistry.comlibretexts.org
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (SO₃H). masterorganicchemistry.comlibretexts.org
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) is accomplished using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. This reaction typically proceeds without rearrangement of the acyl group. minia.edu.eg
Friedel-Crafts Alkylation: An alkyl group can be introduced using an alkyl halide and a Lewis acid, though this reaction is prone to carbocation rearrangements and polyalkylation. minia.edu.eg
The precise location of substitution will depend on a balance between the activating effect of the phenyl group and the deactivating effect of the acrylic acid substituent.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Potential Products |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | Bromo-3-([1,1'-biphenyl]-3-yl)acrylic acids |
| Nitration | HNO₃ / H₂SO₄ | Nitro-3-([1,1'-biphenyl]-3-yl)acrylic acids |
| Sulfonation | SO₃ / H₂SO₄ | Sulfo-3-([1,1'-biphenyl]-3-yl)acrylic acids |
| Acylation | RCOCl / AlCl₃ | Acyl-3-([1,1'-biphenyl]-3-yl)acrylic acids |
| Alkylation | RCl / AlCl₃ | Alkyl-3-([1,1'-biphenyl]-3-yl)acrylic acids |
Metal Complexation and Coordination Chemistry
The carboxylic acid group of this compound is a key functional group for engaging in metal complexation. researchgate.net As a carboxylate ligand, it can coordinate to a wide variety of metal ions, forming coordination polymers or discrete metal-organic complexes. mdpi.com The binding can occur in a monodentate, bidentate chelating, or bridging fashion. The stability and structure of these complexes depend on the nature of the metal ion, its coordination preferences, and the reaction conditions. researchgate.net The biphenyl moiety provides a rigid and bulky scaffold that can influence the resulting supramolecular architecture, potentially leading to materials with interesting catalytic, photophysical, or porous properties.
Synthesis of Complex Architectures Incorporating the this compound Scaffold
The bifunctional nature of this compound makes it an excellent building block for the synthesis of larger, more complex molecular and macromolecular structures.
Conjugated Systems and Extended Chromophores
The biphenyl acrylic acid scaffold is a valuable component in the construction of extended π-conjugated systems. nih.gov The biphenyl unit itself contributes to the conjugation, which can be further extended through reactions involving the acrylic acid moiety or by coupling reactions on a halogenated biphenyl core. For example, after conversion of the carboxylic acid to a more reactive derivative (like an acid chloride), it can be coupled with other aromatic or chromophoric units. Alternatively, cross-coupling reactions such as Suzuki, Stille, or Negishi reactions on a halogenated version of the biphenyl core can be used to build larger conjugated structures. nih.govrsc.org These extended chromophores are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
Polymerization and Copolymerization Processes
The acrylic acid functionality allows this compound to act as a monomer in polymerization reactions. It can undergo free-radical polymerization, typically initiated by thermal or photochemical decomposition of an initiator like AIBN or a persulfate, to produce a polymer with biphenyl side chains. researchgate.netresearchgate.net Controlled radical polymerization techniques, such as ATRP or RAFT, could potentially be employed to synthesize polymers with well-defined molecular weights and low polydispersity. uni-bayreuth.de
Furthermore, it can be copolymerized with other vinyl monomers (e.g., styrene, methyl methacrylate, or other acrylates) to tailor the properties of the resulting material. google.com The incorporation of the bulky, rigid biphenyl group into a polymer backbone can significantly impact its thermal properties (e.g., increasing the glass transition temperature), mechanical strength, and optical properties (e.g., refractive index). uni-bayreuth.dersc.org
Table 3: Potential Polymerization Methods for this compound
| Polymerization Method | Key Features | Potential Polymer Product |
|---|---|---|
| Free-Radical Polymerization | Simple, common method using radical initiators. researchgate.net | Poly(this compound) with broad molecular weight distribution. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Allows for control over molecular weight, architecture, and polydispersity. uni-bayreuth.de | Well-defined homopolymers or block copolymers with biphenyl side chains. |
| Copolymerization | Polymerization with one or more different monomers. google.com | Random or block copolymers with tailored physical and chemical properties. |
Advanced Spectroscopic and Analytical Characterization of 3 1,1 Biphenyl 3 Yl Acrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 3-([1,1'-Biphenyl]-3-yl)acrylic acid, offering precise insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides critical information for confirming its structure and determining the stereochemistry of the acrylic acid double bond. The spectrum is characterized by distinct signals corresponding to the vinylic protons of the acrylic acid moiety and the aromatic protons of the biphenyl (B1667301) group.
The two vinylic protons typically appear as doublets in the downfield region of the spectrum. For the common (E)-isomer (trans configuration), the coupling constant (J) between these two protons is expected to be large, typically in the range of 15-16 Hz, which is a hallmark of trans-alkenes. rsc.org The proton alpha to the carbonyl group (CH -COOH) would be expected to resonate at a chemical shift of approximately 6.4-6.6 ppm, while the proton beta to the carbonyl group (Ar-CH ) would appear further downfield, around 7.6-7.8 ppm, due to the deshielding effect of the adjacent aromatic ring. rsc.org
The aromatic region of the spectrum is more complex, showing signals for the nine protons of the biphenyl system. These protons would typically appear as a series of multiplets between approximately 7.3 and 7.8 ppm. The specific splitting patterns and chemical shifts depend on the substitution pattern and the electronic environment of each proton. The protons on the substituted phenyl ring (attached to the acrylic acid) and the unsubstituted phenyl ring will have unique chemical shifts, allowing for detailed structural assignment, often with the aid of two-dimensional NMR techniques.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-3-([1,1'-Biphenyl]-3-yl)acrylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | > 10.0 | Broad Singlet | - |
| Ar-CH = | ~7.6 - 7.8 | Doublet | ~16.0 |
| =CH -COOH | ~6.4 - 6.6 | Doublet | ~16.0 |
| Biphenyl Ar-H | ~7.3 - 7.8 | Multiplet | - |
Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton.
The spectrum is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing far downfield in the range of 170-173 ppm. rsc.org The two vinylic carbons of the acrylic acid moiety would resonate in the olefinic region, generally between 115 and 145 ppm. The twelve carbons of the biphenyl group will appear in the aromatic region, typically from 125 to 142 ppm. rsc.org The quaternary carbons (the carbon attached to the acrylic group and the two carbons forming the biphenyl linkage) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~170 - 173 |
| Ar-C H= | ~140 - 145 |
| =C H-COOH | ~115 - 120 |
| Biphenyl Ar-C (quaternary) | ~135 - 142 |
| Biphenyl Ar-C H | ~125 - 130 |
Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. iupac.org It would show a cross-peak between the two vinylic protons, confirming their connectivity. It would also reveal correlations between adjacent protons within each of the aromatic rings, aiding in the assignment of the complex multiplet patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. iupac.orgrsc.org This allows for the direct assignment of the ¹³C signals for all protonated carbons by referencing the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. iupac.org HMBC is particularly crucial for establishing the connectivity of the entire molecule. It would show correlations from the vinylic protons to the carbonyl carbon and to the carbons of the attached phenyl ring. Furthermore, it would show correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment could provide definitive proof of the (E)-stereochemistry of the double bond by showing a spatial correlation between the vinylic protons and their respective neighboring aromatic or carboxyl groups, which differs from the correlations expected for the (Z)-isomer.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental formula of this compound, as well as to assess its purity.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This high precision allows for the determination of the elemental composition of the parent ion, serving as definitive confirmation of the molecular formula. nih.gov For this compound, the molecular formula is C₁₅H₁₂O₂. nist.govsigmaaldrich.com
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula C₁₅H₁₂O₂. researchgate.net
Table 3: HRMS Data for C₁₅H₁₂O₂
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₂ |
| Average Molecular Weight | 224.26 g/mol |
| Monoisotopic (Exact) Mass | 224.08373 Da |
| Expected [M+H]⁺ Ion | 225.09101 Da |
| Expected [M+Na]⁺ Ion | 247.07300 Da |
| Expected [M-H]⁻ Ion | 223.07645 Da |
Note: The observed ions will depend on the ionization technique used (e.g., ESI, APCI).
Hyphenated chromatography-mass spectrometry techniques are essential for separating the target compound from impurities and confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of carboxylic acids like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. uva.nl Often, derivatization is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester), which improves chromatographic peak shape and thermal stability. chrom-china.com Once separated by the gas chromatograph, the mass spectrometer provides a mass spectrum of the derivatized compound, which can be used for identification based on its fragmentation pattern. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally the preferred method for the analysis of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. jabonline.in A sample solution is injected into a high-performance liquid chromatography (HPLC) system, typically using a reversed-phase column (e.g., C18). e3s-conferences.orgwaters.com The compound is separated from impurities based on its polarity, and the eluent is directed into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). jabonline.in The combination of the compound's characteristic retention time from the HPLC and its molecular weight confirmation from the MS provides a highly reliable method for both identity confirmation and purity assessment. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The molecule's structure combines a biphenyl core, an acrylic acid moiety, and a carboxylic acid group, each contributing distinct absorption bands to the infrared spectrum.
The carboxylic acid functional group gives rise to several characteristic and easily identifiable peaks. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration typically appears as a strong, sharp peak between 1680 and 1710 cm⁻¹ for α,β-unsaturated carboxylic acids. The conjugation with the C=C double bond slightly lowers its frequency compared to saturated acids. Additionally, the C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
The acrylic portion of the molecule features a carbon-carbon double bond (C=C), which is expected to produce a stretching vibration peak around 1625-1640 cm⁻¹. The vinyl C-H bond gives rise to stretching vibrations just above 3000 cm⁻¹.
The biphenyl group contributes its own set of characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aromatic C=C ring stretching vibrations usually appear as a series of peaks in the 1450-1600 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |
| Alkene | C=C stretch | 1625-1640 | Medium |
| Aromatic | C=C stretch | 1450-1600 | Medium-Weak |
| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |
| Aromatic | C-H out-of-plane bend | 690-900 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. For this compound, non-polar bonds and symmetric vibrations are particularly prominent.
The C=C bonds of both the acrylic group and the biphenyl aromatic rings are expected to produce strong signals in the Raman spectrum due to their high polarizability. nih.gov The aromatic ring C=C stretching vibrations typically appear as strong bands around 1600 cm⁻¹. researchgate.net The biphenyl ring-breathing mode, a symmetric vibration, often gives a particularly sharp and intense peak around 1280 cm⁻¹. researchgate.net The acrylic C=C stretch is also expected to be strong.
In contrast to FT-IR, the C=O stretching vibration in the carboxylic acid is typically weaker in Raman spectra. However, other vibrations, such as the C-C stretches and various bending modes, can be clearly observed. acs.orguwo.ca The study of biphenyl and its derivatives shows strong peaks at approximately 3065, 1600, 1280, 1030, and 1000 cm⁻¹, which are characteristic features. researchgate.net
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic | C-H stretch | ~3065 | Strong |
| Aromatic/Alkene | C=C stretch | ~1600 | Strong |
| Biphenyl | Ring Breathing/Inter-ring C-C | ~1280 | Strong |
| Aromatic | Ring Breathing | ~1000 | Strong |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It provides valuable insights into the electronic structure and extent of conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The molecule possesses an extensive system of conjugated π-electrons spanning the biphenyl rings, the acrylic double bond, and the carbonyl group of the carboxylic acid. This conjugation is the primary determinant of its UV-Vis absorption profile.
The principal electronic transitions observed are π → π* transitions, where an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. In isolated systems, biphenyl shows a strong absorption maximum (λ_max) around 247 nm. omlc.org The α,β-unsaturated carbonyl system of acrylic acid also absorbs in the UV region. nsf.gov
When these chromophores are conjugated as in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the individual, non-conjugated chromophores. The λ_max is therefore expected to be significantly higher than that of biphenyl alone, likely falling in the 280-320 nm range, depending on the solvent used. The position and intensity of the absorption bands can be influenced by solvent polarity.
Table 3: Representative UV-Vis Absorption Data for Conjugated Systems
| Compound | Solvent | λ_max (nm) | Transition Type |
|---|---|---|---|
| Biphenyl | Cyclohexane | 247 | π → π* |
| Acrylic Acid | Water | ~210 | π → π* |
| 4-([1,1'-Biphenyl]-4-yl)buta-1,3-dien-1-yl derivatives | Various | 300-350 | π → π* |
Note: Data for biphenyl and acrylic acid are for the parent molecules. Data for the butadienyl derivative is representative of a similarly extended conjugated system. omlc.orgnsf.govnih.gov
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is used to investigate the photophysical properties of molecules that emit light after being electronically excited. Many rigid, aromatic molecules, particularly those with extensive conjugation like biphenyl derivatives, are known to be fluorescent. nih.govpku.edu.cn
The parent biphenyl molecule is fluorescent, with an excitation maximum around 247 nm and an emission maximum around 306 nm when dissolved in cyclohexane. omlc.orgaatbio.com For this compound, the extended conjugation is expected to shift both the excitation and emission spectra to longer wavelengths.
The fluorescence properties, including the emission wavelength and quantum yield (the efficiency of the fluorescence process), can be highly sensitive to the molecular environment. Factors such as solvent polarity, pH (which affects the ionization state of the carboxylic acid group), and the presence of quenchers can significantly alter the fluorescence intensity and emission maximum. nih.gov For instance, studies on hydroxybiphenyls have shown that changes in pH can lead to different fluorescent peaks corresponding to the un-ionized and anionic forms. nih.gov A similar effect could be anticipated for this compound due to its carboxylic acid group.
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound from reaction byproducts, starting materials, and other impurities, as well as for the determination of its purity. High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used method for this purpose. osha.govwaters.com
A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature. In this setup, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 (octadecylsilane) column is a common choice. However, stationary phases containing phenyl groups (e.g., phenyl-hexyl) may offer enhanced separation of aromatic compounds through additional π-π interactions.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good resolution and timely elution of the compound. To suppress the ionization of the carboxylic acid group and obtain sharp, symmetrical peaks, a small amount of an acid, such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid, is typically added to the mobile phase. sielc.com Detection is commonly achieved using a UV detector set at or near the compound's absorption maximum (λ_max). This method allows for the quantification of the compound and the assessment of its purity with high sensitivity and accuracy. osha.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of components in a mixture. osha.govmdpi.com These methods are indispensable for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of synthesis reactions. waters.comnih.gov
In a typical HPLC or UPLC analysis of biphenyl acrylic acid derivatives, a reverse-phase column, such as a C18 column, is often employed. mdpi.com The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in a consistent protonation state. sigmaaldrich.com UPLC, utilizing smaller particle sizes in the stationary phase (typically under 2 µm), offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. mdpi.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl and acrylic acid moieties are chromophoric. The wavelength of detection would be optimized to the absorbance maximum of the analyte. While specific retention times for this compound are not publicly available, a hypothetical analysis would involve injecting a solution of the compound and observing a distinct peak corresponding to the analyte. The purity can be determined by the relative area of this peak compared to any impurity peaks.
Table 1: Hypothetical HPLC/UPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.
Gel Permeation Chromatography (GPC) for Polymer Characterization
For derivatives of this compound that are polymeric in nature, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution. lcms.czresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger polymer chains elute from the column faster than smaller ones.
The analysis of polymers derived from this compound would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF). regulations.gov The choice of solvent is critical to ensure the polymer is fully dissolved without degradation. The GPC system is calibrated with a series of well-defined polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. regulations.gov From this calibration, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined.
Table 2: Typical GPC System Configuration for Poly(this compound) Analysis
| Parameter | Specification |
| Columns | Series of columns with a range of pore sizes |
| Eluent | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
This table is a generalized representation of a GPC setup for acrylic-based polymers and is not based on specific experimental data for polymers of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A TLC analysis involves spotting a small amount of the reaction mixture or the purified compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The choice of eluent, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. For acrylic acid derivatives, a solvent system containing ethyl acetate (B1210297) and hexane (B92381) would be a reasonable starting point. After development, the spots are visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. While specific Rf values are dependent on the exact conditions, a pure sample of this compound should ideally show a single spot.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. carleton.edu It provides information about the crystal structure, phase, and other structural properties of a solid. For this compound, Single-Crystal X-ray Diffraction (SCXRD) could be used to determine its precise three-dimensional atomic arrangement, including bond lengths and angles, if a suitable single crystal can be grown. wikipedia.orgmdpi.com
Table 3: Example of Crystallographic Data Obtainable from SCXRD
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) ** | 98.76 |
| Volume (ų) ** | 1019.8 |
| Z | 4 |
This table contains hypothetical data for illustrative purposes to show the type of information generated from a single-crystal X-ray diffraction experiment.
Advanced Microscopy and Elemental Analysis (SEM, EDX, Mapping, TEM, ICP-OES)
A combination of advanced microscopy and elemental analysis techniques can provide detailed information about the morphology, structure, and elemental composition of this compound and its derivatives, especially in solid or polymeric forms.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For a crystalline powder of this compound, SEM could reveal the crystal habit and size distribution.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. mdpi.com It can provide qualitative and quantitative information on the elemental composition of the material. For this compound, EDX would confirm the presence of carbon and oxygen.
Elemental Mapping using EDX shows the spatial distribution of elements on the sample's surface.
Transmission Electron Microscopy (TEM) is used to visualize the internal structure of thin samples. numberanalytics.comnih.gov For polymeric derivatives of this compound, TEM could reveal information about the morphology, such as the arrangement of polymer chains or the presence of different phases. researchgate.netwiley.com
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for determining the elemental composition of a sample, particularly for trace metal analysis. malvernpanalytical.com While not typically used for the primary characterization of an organic molecule like this compound, it would be crucial for detecting any inorganic impurities, such as residual catalysts from the synthesis process. sigmaaldrich.comnrel.govnih.gov The sample would first need to be digested in acid to bring the elements into solution. mdpi.com
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of materials. uvic.ca
For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting thermogram would show the temperature at which the compound begins to decompose. For polymeric derivatives, TGA can provide information about the thermal stability of the polymer and the composition of copolymers or composites. mdpi.comekb.egsharif.eduresearchgate.net The decomposition of poly(acrylic acid) typically occurs in multiple stages, including the loss of adsorbed water, decarboxylation, and subsequent degradation of the polymer backbone. researchgate.net
Table 4: Illustrative TGA Data for a Hypothetical Polymer of this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 50 - 150 | 5% | Loss of adsorbed water/solvent |
| 2 | 200 - 350 | 20% | Decarboxylation |
| 3 | 350 - 500 | 65% | Polymer backbone degradation |
This table presents hypothetical data to illustrate the type of information obtained from a TGA experiment on an acrylic acid-based polymer.
Applications and Emerging Roles of 3 1,1 Biphenyl 3 Yl Acrylic Acid in Materials Science and Specialized Organic Synthesis
The unique molecular architecture of 3-([1,1'-Biphenyl]-3-yl)acrylic acid, which combines a rigid, conjugated biphenyl (B1667301) scaffold with a reactive acrylic acid functional group, has positioned it as a valuable compound in various advanced scientific fields. Its applications span from the creation of novel polymers and optoelectronic devices to its use as a foundational component in complex organic synthesis and supramolecular chemistry.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions to the Understanding of 3-([1,1'-Biphenyl]-3-yl)acrylic acid
Academic contributions to the specific understanding of this compound are primarily foundational, centering on its synthesis and characterization. The presence of this compound in chemical supplier databases indicates that synthetic routes have been established, likely leveraging well-known cross-coupling methodologies. General reviews on the synthesis of biphenyl (B1667301) derivatives highlight methods such as the Suzuki-Miyaura coupling, which would be a logical approach to forming the biphenyl core, followed by reactions to introduce the acrylic acid side chain. nih.govarabjchem.org The key contribution, therefore, lies in the potential application of these established synthetic strategies to create this specific molecule, providing a platform for further investigation.
Research on biphenyl-based acrylates and methacrylates, though not focused on this exact isomer, has demonstrated the interesting photophysical properties that can arise from the combination of these two functional groups, such as fluorescence. nih.gov These studies provide a crucial intellectual springboard for investigating the unique electronic and optical properties that the meta-substitution pattern of this compound might confer.
Identification of Unexplored Avenues in Synthetic Methodologies and Chemical Transformations
While standard synthetic routes are likely applicable, there remain several unexplored avenues for the synthesis and transformation of this compound that could offer improved efficiency, scalability, or novel derivatization pathways.
Table 1: Potential Synthetic Routes and Unexplored Variations
| Synthetic Strategy | Common Precursors | Potential for Exploration |
| Suzuki-Miyaura Coupling | 3-Bromophenylacrylic acid and phenylboronic acid (or vice versa) | Investigation of novel palladium catalysts for milder reaction conditions and higher yields; exploration of one-pot procedures combining coupling and olefination. nih.govrsc.org |
| Heck Reaction | 3-Iodo-1,1'-biphenyl and an acrylate (B77674) ester | Optimization of reaction conditions to favor the trans isomer and minimize side products; use of greener solvents. |
| Direct C-H Arylation | Phenylbenzene and 3-haloacrylic acid derivative | Development of regioselective C-H activation methods to favor the 3-position, which is a significant challenge. |
| Wittig or Horner-Wadsworth-Emmons Reaction | 3-Formyl-1,1'-biphenyl and a phosphonium (B103445) ylide or phosphonate (B1237965) ester | Synthesis of stereochemically pure E- and Z-isomers and investigation of their differing properties. |
Beyond its synthesis, the chemical transformations of this compound are largely uncharted. The bifunctional nature of the molecule allows for selective reactions at either the acrylic acid moiety or the biphenyl core. For instance, electrophilic substitution reactions (e.g., nitration, halogenation) on the biphenyl rings could lead to a diverse library of new compounds, though the directing effects of the acrylic acid substituent would need to be systematically studied. nih.gov
Potential for Further Mechanistic Understanding and Reactivity Enhancement
The interplay between the biphenyl and acrylic acid moieties presents fertile ground for mechanistic studies. The electronic communication between the two phenyl rings and the electron-withdrawing acrylic acid group can influence the reactivity of the entire molecule.
Future research could focus on:
Kinetics of Esterification and Amidation: A detailed kinetic analysis of reactions at the carboxylic acid group could reveal the electronic influence of the biphenyl scaffold. mdpi.com This could be compared to simpler acrylic acids to quantify the effect.
Polymerization Mechanisms: The acrylic acid functionality makes this molecule a potential monomer for polymerization. Understanding its reactivity in radical polymerization, including the potential for cross-linking through the biphenyl unit, is a key area for investigation. researchgate.net
Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the electron distribution, predict the most likely sites for electrophilic or nucleophilic attack, and elucidate the mechanisms of its potential reactions. mdpi.com This would be invaluable in guiding synthetic efforts.
Enhancing the reactivity could be achieved through the strategic introduction of activating or directing groups onto the biphenyl rings, a common strategy in organic synthesis. nih.gov
Opportunities for Novel Derivatization and Scaffold Extension
The true potential of this compound lies in its use as a scaffold for creating more complex molecules with tailored properties.
Table 2: Potential Derivatization Strategies
| Functional Group | Reaction Type | Potential Products and Applications |
| Acrylic Acid | Amide Coupling | Bioactive amides, functional polymers. researchgate.net |
| Esterification | Liquid crystals, monomers for specialty polymers. | |
| Reduction | Propanols with a biphenyl substituent. | |
| Michael Addition | Introduction of new functional groups at the β-position. | |
| Biphenyl Rings | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Precursors for further functionalization (e.g., reduction of nitro groups to amines). nih.gov |
| Suzuki-Miyaura Coupling (if halogenated) | Extension to terphenyl or more complex polyaromatic systems. |
The derivatization of the carboxylic acid group is a particularly promising avenue. Coupling with various amines or alcohols could generate a library of compounds for screening in biological or materials science applications. researchgate.netnih.gov Furthermore, the biphenyl unit itself can be extended, for example, by synthesizing derivatives with additional substituents on either of the phenyl rings prior to the introduction of the acrylic acid moiety.
Emerging Interdisciplinary Research Opportunities and Challenges
The unique combination of a rigid aromatic structure and a reactive functional group in this compound opens up possibilities for interdisciplinary research.
Materials Science: Biphenyl-containing molecules are known to form the basis of liquid crystals. Derivatization of the acrylic acid group could lead to novel liquid crystalline polymers with interesting optical or electronic properties. The molecule could also serve as a monomer in the synthesis of polymers with high refractive indices or specific thermal properties.
Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. arabjchem.orgrsc.org The acrylic acid handle provides a convenient point for attaching this scaffold to other molecules of interest or for tuning its solubility and pharmacokinetic properties. Its derivatives could be explored as inhibitors of protein-protein interactions or as ligands for various receptors.
Supramolecular Chemistry: The planar nature of the biphenyl group and the hydrogen-bonding capability of the carboxylic acid group make this molecule an interesting building block for designing self-assembling systems, such as gels, films, or functional surfaces.
The primary challenge in these interdisciplinary endeavors is the current lack of fundamental data on the properties of this compound and its simple derivatives. A systematic investigation of its synthesis, reactivity, and physicochemical properties is a necessary first step to unlocking its potential in these emerging fields.
Q & A
Basic Question
- Handling: Avoid skin/eye contact and inhalation of dust. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Conduct experiments in fume hoods with local exhaust ventilation to control airborne particles .
- Storage: Keep in a dry, cool environment (20–25°C) within airtight containers to prevent moisture absorption or degradation. Label containers with GHS hazard symbols (H302, H315, H319, H335) .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Basic Question
- LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and purity, as demonstrated for structurally similar biphenylacrylic acids .
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substituent positions and conjugation patterns.
- X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction (as applied to biphenyl-3,3′-dicarboxylic acid derivatives) provides atomic-level resolution .
How can researchers address discrepancies in physicochemical data for understudied compounds like this compound?
Advanced Question
When key data (e.g., melting point, solubility) are unavailable:
- Experimental Determination: Use differential scanning calorimetry (DSC) for thermal properties and shake-flask methods for solubility profiling.
- Computational Modeling: Predict logP, pKa, and stability using software like COSMO-RS or DFT calculations. Cross-validate results with experimental data from analogous compounds (e.g., 3,3′-dimethoxybiphenyl derivatives) .
What experimental designs are appropriate for assessing the biological activity of this compound given limited toxicological data?
Advanced Question
- In Vitro Screening: Prioritize cytotoxicity assays (e.g., MTT on mammalian cell lines) at varying concentrations (1–100 µM) to establish safe dosing ranges. Include positive/negative controls to validate assay sensitivity .
- Targeted Studies: If the compound is a synthetic precursor (e.g., for retinoid X receptor ligands), use competitive binding assays or reporter gene systems to evaluate receptor modulation .
How can researchers resolve contradictions between predicted and observed reactivity in biphenylacrylic acid derivatives?
Advanced Question
- Mechanistic Probes: Employ isotopic labeling (e.g., deuterated solvents) or trapping experiments to identify reactive intermediates.
- Kinetic Analysis: Compare reaction rates under varying conditions (pH, temperature) to distinguish between competing pathways (e.g., electrophilic vs. nucleophilic attack).
- Spectroscopic Monitoring: Real-time FTIR or UV-Vis can track conjugation changes during reactions, as seen in analogous cinnamic acid studies .
What methodologies ensure high purity of this compound when commercial sources lack detailed impurity profiles?
Advanced Question
- Multi-Step Purification: Combine liquid-liquid extraction (e.g., ethyl acetate/water partitioning) with preparative HPLC to remove byproducts.
- Batch Consistency Checks: Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to detect trace impurities.
- Stability Testing: Monitor degradation under accelerated conditions (e.g., 40°C/75% humidity) to identify labile functional groups .
How can researchers validate the environmental impact of this compound given limited ecotoxicological data?
Advanced Question
- Read-Across Analysis: Compare structural analogs (e.g., 3-phenylpropanoyl derivatives) with known ecotoxicity profiles to estimate persistence or bioaccumulation potential.
- Microcosm Studies: Assess biodegradation in soil/water systems using OECD 301 guidelines. Measure metabolites via LC-MS/MS to identify breakdown pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
